The urinary metabolites of sodium arsenite have been investigated in rabbits given sodium arsenite and water-soluble dimercaptans. Rabbits injected sc with NaAsO2 (1 mg arsenic/kg) were given im 1 hr later, either saline, 2,3-dimercapto-1-propanesulfonic acid, mesodimercaptosuccinic acid, or N-(2,3-dimercaptopropyl)phthalamidic acid at 0.2 mmol/kg. Arsenic metabolites in urine collected from treated rabbits were isolated by combined anion-cation-exchange chromatography. Column fractions were acid-digested and analyzed for arsenic by direct hydride-flame atomic absorption spectrophotometry. The relative amounts of inorganic arsenic, methylarsonate, and dimethylarsinate found in 0 to 24 hr urine of rabbits given only sodium arsenite agreed closely with those reported for human subjects given arsenite po. This finding suggests that the rabbit biotransforms arsenite in a manner very similar to humans. The urinary excretion of total arsenic between 0 and 24 hr was elevated after dimercaptan administration. but urinary excretion of total arsenic between 0 and 48 hr was unaffected. This result indicates that the action of these dimercaptans occurs early after treatment. In addition, the dimercaptans influenced differently the amounts of the arsenic metabolites excreted in the urine between 0 and 24 hr. 2,3-Dimercapto-1-propanesulfonic acid, mesodimercaptosuccinic acid, or 2,3-dimercapto-1-propanesulfonic acid increased arsenite excretion but decreased dimethylarsinate excretion. 2,3-dimercapto-1-propanesulfonic acid or N-(2,3-dimercaptopropyl)phthalamidic acid treatment increased methylarsonate excretion but mesodimercaptosuccinic acid did not. Arsenate excretion increased after 2,3-dimercapto-1-propanesulfonic acid or mesodimercaptosuccinic acid, treatment but was not affected by N-(2,3-dimercaptopropyl)phthalamidic acid treatment. These results suggest that the dimercaptans, in addition to increasing arsenic excretion, also influence the biotransformation of arsenite to less toxic species. The different effects on the urinary excretion of arsenic metabolites suggest that these dimercaptan metal binding agents have mechanisms of action in addition to simple chelation of inorganic arsenic.
The fungi Candida hemicola biotransforms sodium arsenite to trimethyl arsine.
Cows and dogs were fed sodium arsenite and sodium arsenate daily for five days. Urine was collected and analyzed for methylarsenate and inorganic arsenate. In the cow, the levels rose to 0.1 to 0.5 and 1.0 to 4.0 ppm, respectively. When cows were returned to normal diets, all values returned to control levels (0.02 to 0.10 ppm and 0.1 to 0.2 ppm). In dogs, arsenite feeding produced identical peak values 5.0 to 7.0 ppm for both methylarsenate and inorganic arsenate. Feeding of sodium arsenate to dogs produced a rise to 10 ppm methylarsenate and 5.0 ppm inorganic arsenate. Six days after withdrawal from the arsenic-containing diet, all values reached control levels ... .
Mice were administered im 1.3 mg As(III)/kg after exposure to a toxic concentration of sodium arsenite (250 mg As(III)/l) for 2, 6 and 8 days. Whereas mice not exposed to the treated drinking water excreted one-half the im administered As(III), those mice previously exposed to the treated water excreted 80% of the applied As(III) as As(V) in 2 days; more than 95%, after 4 days; and after 8 days only traces of As(III) were present ... .
Cultured BALB/3T3-Cl-A31-1-1 mouse embryo cells were used to study the cytotoxicity, neoplastic transformation, and metabolic reduction or oxidation of trivalent arsenic, in the form of sodium arsenite (arsenic(3+)), and pentavalent arsenic, in the form of sodium arsenate (arsenic(5+)). Uptake of arsenic(3+) and arsenic(5+) by the cells was highest during the first hour and was dose dependent; cells treated with equimolar concn of the agents demonstrated four fold greater uptake for arsenic(3+) than for arsenic(5+). Arsenic(3+) was more cytotoxic than arsenic(5+), although no differences were apparent between the two products with respect to total arsenic in the cells. The relative transformation activity for arsenic(3+) compared to arsenic(5+) was equal to about 4:1. Arsenic(5+) showed a high rate of intracellular metabolic reduction; arsenic(5+) exposure yielded more than 70 percent arsenic(3+) in cytosol, as compared to 100 percent for arsenic(3+) exposure. Ion exchange chromatography did not detect any methylated metabolites. In cell free medium incubations, up to 30 percent of arsenic(3+) was oxidized to arsenic(5+), as compared to only 4 percent oxidation in the presence of cells. Unchanged arsenic(5+) was recovered following its incubation in cell free medium, while the presence of cells resulted in the generation of up to 5 percent arsenic(3+), in a dose dependent manner. The reduction of arsenic(5+) to arsenic(3+) by the cells was inhibited up to 25 percent by depletion of glutathione with diethylmaleate. The authors conclude that arsenic(3+) is responsible for the cytotoxic and transforming action of inorganic arsenic.
Arsenic is absorbed mainly by inhalation or ingestion, as to a lesser extent, dermal exposure. It is then distributed throughout the body, where it is reduced into arsenite if necessary, then methylated into monomethylarsenic (MMA) and dimethylarsenic acid (DMA) by arsenite methyltransferase. Arsenic and its metabolites are primarily excreted in the urine. Arsenic is known to induce the metal-binding protein metallothionein, which decreases the toxic effects of arsenic and other metals by binding them and making them biologically inactive, as well as acting as an antioxidant. (L20)
... /THE/ PROTECTIVE EFFECT OF ARSENIC AGAINST SELENIUM POISONING /WAS FOUND WHEN/ SODIUM ARSENITE (5 PPM) IN DRINKING WATER REDUCED LIVER DAMAGE IN RATS ON DIET CONTAINING SELENIUM @ 15 PPM IN SELENIFEROUS WHEAT. ... SODIUM ARSENITE ... MOST EFFECTIVE IN ENHANCING BILIARY EXCRETION OF SELENIUM ... .
THE IP ADMIN OF THE SODIUM SALT OF 2,3-DIMERCAPTO-1-PROPANESULFONIC ACID OR MESO-DIMERCAPTOSUCCINIC ACID (DMSA) (0.80 MMOL/KG) IMMEDIATELY AFTER AND 90 MINUTES AFTER SODIUM ARSENITE INCREASED THE LD50 OF SODIUM ARSENITE 2-FOLD, RESPECTIVELY. D-PENICILLAMINE AND N-ACETYL-DL-PENICILLAMINE DID NOT AFFECT THE LD50 UNDER THE SAME CONDITIONS. A SERIES OF POLYMERCAPTO COMPOUNDS, SOME HAVING AS MANY AS 4 MERCAPTO GROUPS PER MOLECULE, ALSO DID NOT PROTECT AGAINST SODIUM ARSENITE. THERE IS EXTENSIVE EXPERIMENTAL AND CLINICAL INFORMATION ABOUT SODIUM SALT OF 2,3-DIMERCAPTO-1- PROPANESULFONIC ACID AND MESO-DIMERCAPOTOSUCCINIC ACID AVAILABLE IN THE SOVIET AND CHINESE LITERATURE WHERE THESE AGENTS ARE KNOWN AS UNITHIOL OR UNITHIOL AND SUCCIMER, RESPECTIVELY.
SODIUM ARSENITE (160 PPM ARSENIC) INCREASED THE INCIDENCE OF DIETHYLNITROSAMINE (30 MG/KG, IP) INITIATED KIDNEY TUMOR BY ACTING AS A PROMOTER CARCINOGEN. ARSENIC BY ITSELF DID NOT CAUSE ANY TUMORS.
meso-Dimercaptosuccinic acid, and N-(2,3-dimercapto-1-propanesulfonic acid, sodium salt, and N-(2,3-dimercaptopropyl)-pthalamidic acid are water soluble analogs of 2,3-dimercapto-1-propanol. The relative effectiveness or therapeutic index of these dimercapto compounds in protecting mice from the lethal effects of an LD99 of sodium arsenite is meso-Dimercaptosuccinic acid greater than N-(2,3-dimercapto-1-propanesulfonic acid, sodium salt greater than N-(2,3-dimercaptopropyl)-pthalamidic acid greater than 2,3-dimercapto-1-propanol, in the magnitude of 42:14:4:1, respectively. N-(2,3-dimercapto-1-propanesulfonic acid, sodium salt, N-(2,3-dimercaptopropyl)-pthalamidic acid, or meso-Dimercaptosuccinic acid will mobilize tissue arsenic. 2,3-Dimercapto-1-propanol, however increases the arsenic content of the brain of rabbits injected with sodium arsenite. These results raise the question as to the appropriateness of 2,3-dimercapto-1-propanol as the treatment for systemic arsenic poisoning. Either meso-Dimercaptosuccinic acid or N-(2,3-dimercapto-1-propanesulfonic acid, sodium when given sc or po, will protect administered Lewisite. N-(2,3-dimercapto-1-propanesulfonic acid, sodium salt and meso-Dimercaptosuccinic acid have promise as prophylactics for the prevention of the vesicant action action of Lewisite. The sodium arsenite inhibition of the pyruvate dehydrogenase (PDH) complex can be prevented and reversed in vitro or in vivo by N-(2,3-dimercapto-1-propanesulfonic, meso-Dimercaptosuccinic acid, N-(2,3-dimercaptopropul)-pthalamidic acid or 2,3-dimercapto-1-propanol. Of them all, N-(2,3-dimercapto-1-propanesulfonic acid, sodium salt is most potent and BAL appears to be the least potent.
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